REACTION_CXSMILES
|
Cl(O)(=O)(=O)=O.[Cl:6][C:7]1[CH:8]=[C:9]([CH2:12]N2CCCC2)[NH:10][CH:11]=1.[OH-].[Na+].S(OC)(OC)(=O)=O.[C-:27]#[N:28].[Na+]>CS(C)=O>[Cl:6][C:7]1[CH:8]=[C:9]([CH2:12][C:27]#[N:28])[NH:10][CH:11]=1 |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O.ClC=1C=C(NC1)CN1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
free base
|
Quantity
|
0.364 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.364 mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The whole is then stirred for a half hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid that is thus precipitated
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give 67.1 g
|
Type
|
DISSOLUTION
|
Details
|
The free base is dissolved in 350 ml
|
Type
|
STIRRING
|
Details
|
After the resulting solution has been stirred for 2 hours at ambient temperature
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
it is poured onto ice
|
Type
|
EXTRACTION
|
Details
|
this aqueous solution is extracted four times with 250 ml
|
Type
|
WASH
|
Details
|
The combined ether extracts are washed successively with brine, 3N hydrochloric acid solution, aqueous sodium bicarbonate solution, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
are dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(NC1)CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |